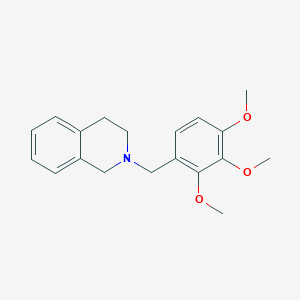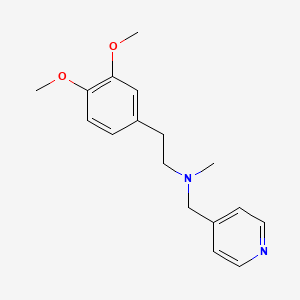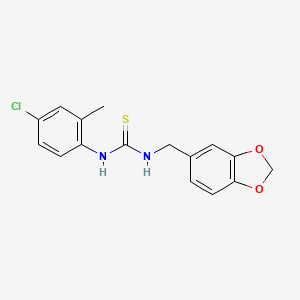
2,4,6-trimethyl-N'-phenylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N'-phenylbenzenesulfonohydrazide, commonly known as TMB-PSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMB-PSH is a sulfonohydrazide derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of TMB-PSH is not fully understood, but it is believed to act as a free radical scavenger and inhibit the production of inflammatory cytokines. TMB-PSH has also been shown to reduce the levels of reactive oxygen species in cells, which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects:
TMB-PSH has been shown to have various biochemical and physiological effects. In animal studies, TMB-PSH has been shown to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function. TMB-PSH has also been shown to reduce the levels of pro-inflammatory cytokines in the blood, which can lead to a reduction in systemic inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
TMB-PSH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, and it has shown low toxicity in animal studies. However, TMB-PSH has some limitations, such as its low solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are several potential future directions for the study of TMB-PSH. One area of interest is the development of TMB-PSH as a therapeutic agent for the treatment of neurodegenerative diseases. Another area of interest is the study of TMB-PSH as a potential anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more efficient synthesis methods and the study of the structure-activity relationship of TMB-PSH could lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of TMB-PSH involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with phenylhydrazine in the presence of a base. The reaction yields TMB-PSH as a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
TMB-PSH has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of TMB-PSH is in the field of medicine, where it has been studied for its anti-inflammatory and antioxidant properties. TMB-PSH has also shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N'-phenylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-9-12(2)15(13(3)10-11)20(18,19)17-16-14-7-5-4-6-8-14/h4-10,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYAMBGRDXQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)
![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)


![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)



![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)

![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)
![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)